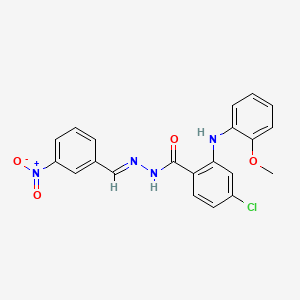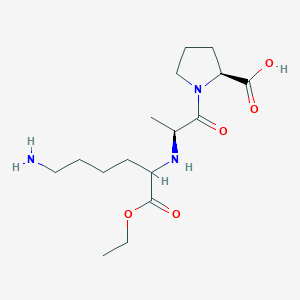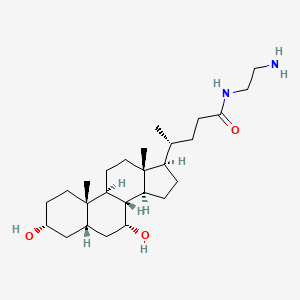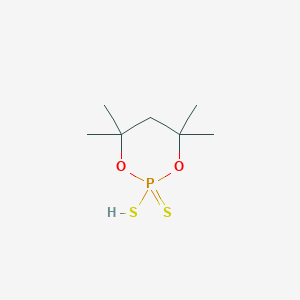
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide is a complex organic compound that features a combination of aromatic rings, chloro, methoxy, and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-aminobenzoic acid with 2-methoxyaniline to form an intermediate product. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoic acid hydrazide: Similar structure but lacks the methoxy and nitrophenyl groups.
4-Amino-5-chloro-2-methoxybenzoic acid: Contains similar functional groups but differs in the overall structure.
2-Chloro-4-(methylsulfonyl)benzoic acid: Shares the chloro and benzoic acid moieties but has different substituents.
Uniqueness
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
75412-58-7 |
|---|---|
Formule moléculaire |
C21H17ClN4O4 |
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
4-chloro-2-(2-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17ClN4O4/c1-30-20-8-3-2-7-18(20)24-19-12-15(22)9-10-17(19)21(27)25-23-13-14-5-4-6-16(11-14)26(28)29/h2-13,24H,1H3,(H,25,27)/b23-13+ |
Clé InChI |
OTVNXXGPCXILTB-YDZHTSKRSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)



![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
